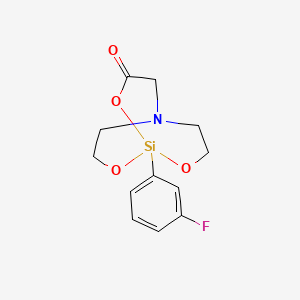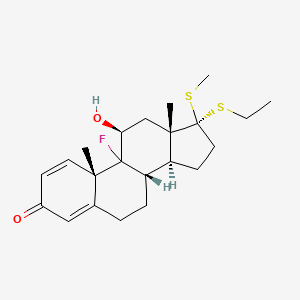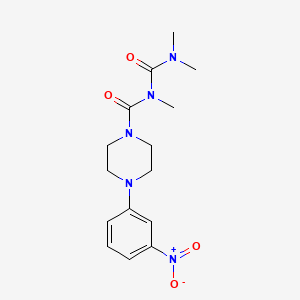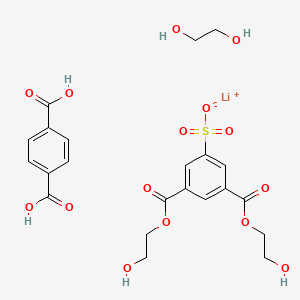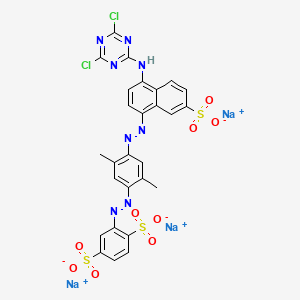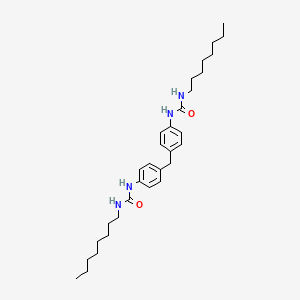
N,N''-(Methylenedi-4,1-phenylene)bis(N'-octylurea)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Reaction product of Diphenylmethanediisocyanate, Octylamine and Oleylamine (molar ratio 1:1.86:0.14)” is a complex chemical substance formed by the reaction of diphenylmethanediisocyanate with octylamine and oleylamine. This compound is characterized by its unique molecular structure, which includes both aromatic and aliphatic components, making it versatile for various applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves the reaction of diphenylmethanediisocyanate with octylamine and oleylamine in a specific molar ratio of 1:1.86:0.14. The reaction typically occurs under controlled conditions, including a specific temperature range and the presence of a catalyst to facilitate the reaction. The process involves the formation of urea linkages between the isocyanate groups of diphenylmethanediisocyanate and the amine groups of octylamine and oleylamine.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors where the reactants are mixed in the specified molar ratio. The reaction is carried out under controlled temperature and pressure conditions to ensure complete conversion of the reactants to the desired product. The final product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
The reaction product of diphenylmethanediisocyanate, octylamine, and oleylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may yield reduced forms with fewer double bonds or other changes in the molecular structure.
Applications De Recherche Scientifique
The reaction product of diphenylmethanediisocyanate, octylamine, and oleylamine has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Reaction product of diphenylmethanediisocyanate and toluenediisocyanate with octylamine and oleylamine: This compound has a similar structure but includes toluenediisocyanate, which alters its chemical properties and applications.
Reaction product of diphenylmethanediisocyanate with other aliphatic amines: These compounds have different aliphatic amines, leading to variations in their chemical behavior and uses.
Uniqueness
The reaction product of diphenylmethanediisocyanate, octylamine, and oleylamine is unique due to its specific molar ratio and the combination of aromatic and aliphatic components. This unique structure imparts distinct chemical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
122886-55-9 |
|---|---|
Formule moléculaire |
C31H48N4O2 |
Poids moléculaire |
508.7 g/mol |
Nom IUPAC |
1-octyl-3-[4-[[4-(octylcarbamoylamino)phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C31H48N4O2/c1-3-5-7-9-11-13-23-32-30(36)34-28-19-15-26(16-20-28)25-27-17-21-29(22-18-27)35-31(37)33-24-14-12-10-8-6-4-2/h15-22H,3-14,23-25H2,1-2H3,(H2,32,34,36)(H2,33,35,37) |
Clé InChI |
CWSYHECTOJPFDT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



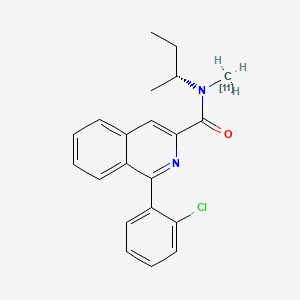
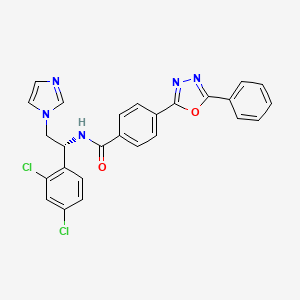
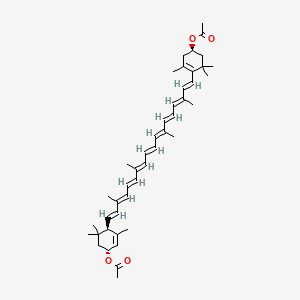

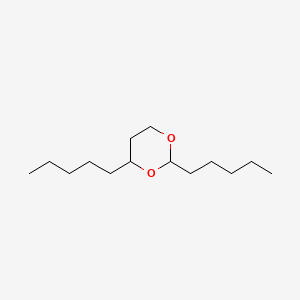
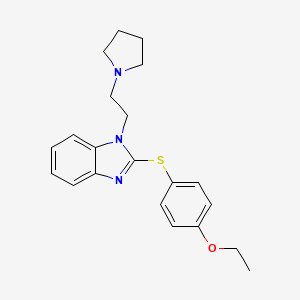
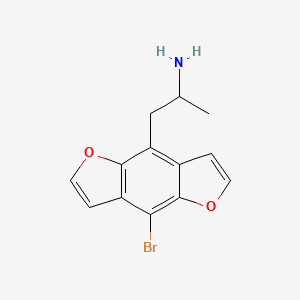
![(Z)-but-2-enedioic acid;2-[4-[1-(5-chloro-2-phenylsulfanylphenyl)ethyl]piperazin-1-yl]ethanol](/img/structure/B12778361.png)
